![molecular formula C22H20N4O3 B2660029 1-(3,4-Dimethylphenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797139-74-2](/img/structure/B2660029.png)
1-(3,4-Dimethylphenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
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Description
1-(3,4-Dimethylphenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethylphenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethylphenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
A series of diaryl ureas, including compounds with structural similarities to the specified chemical, have demonstrated significant antiproliferative effects on various cancer cell lines. These effects are comparable to those of sorafenib, a positive control, suggesting potential as BRAF inhibitors in cancer research (Jian Feng et al., 2020).
Thermal Stability and Fragmentation
Research into the thermolysis of 1,2,4-oxadiazoles, closely related to the specified compound, has provided insights into the thermal stability and fragmentation patterns of these molecules. This knowledge is crucial for understanding the behavior of such compounds under high-temperature conditions, relevant in various chemical processes (W. R. Mitchell & R. Paton, 2010).
Molecular Structure and Computational Studies
The molecular structure and computational studies of compounds structurally related to the specified chemical have been conducted, revealing their potential in developing new antitumor agents. These studies include density functional theory (DFT) calculations and molecular docking, highlighting the compounds' NLO properties and potential inhibitory effects against CDK2 (T. Karakurt et al., 2016).
In Vitro Biological Assessment
Compounds incorporating the 1,3,4-oxadiazole moiety have been evaluated for their antibacterial and enzyme inhibition potential. This research emphasizes the potential bioactivity of such molecules, with specific compounds demonstrating significant activity against bacterial strains and various enzymes. The findings support the utility of these compounds in drug research and development (N. Virk et al., 2023).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-9-10-17(12-15(14)2)23-22(27)24-18-7-4-3-6-16(18)13-20-25-21(26-29-20)19-8-5-11-28-19/h3-12H,13H2,1-2H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXAUQAYPHQIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.